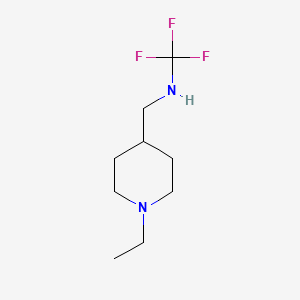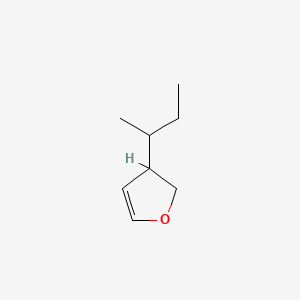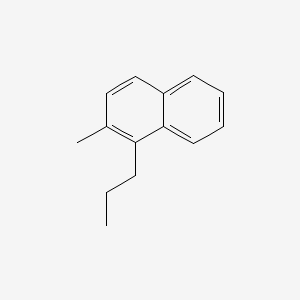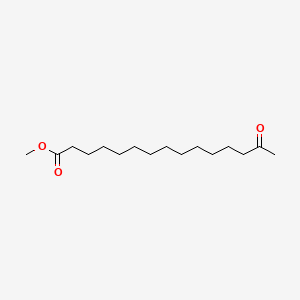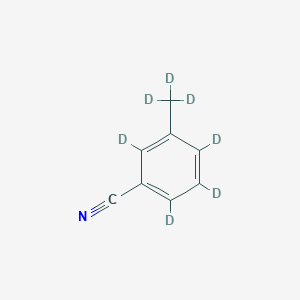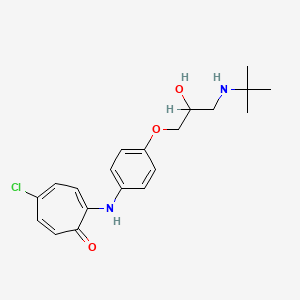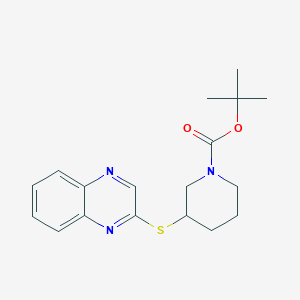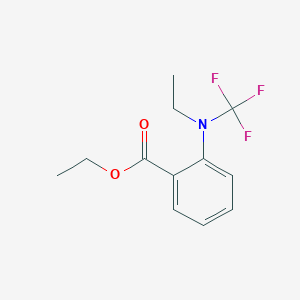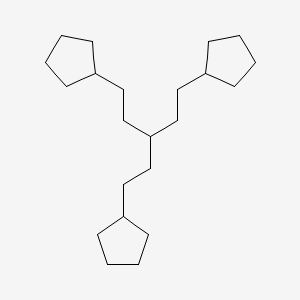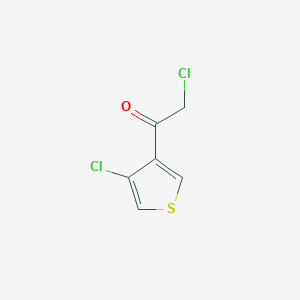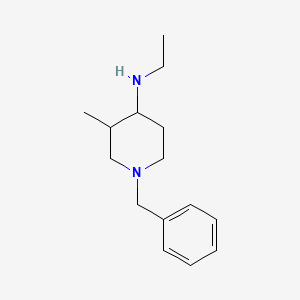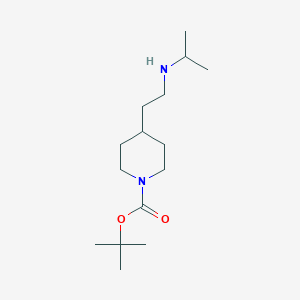![molecular formula C6H5Br B13951608 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene CAS No. 344240-48-8](/img/structure/B13951608.png)
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene is a unique and highly strained bicyclic compound. Its structure consists of a tricyclic framework with a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unusual structure and reactivity.
Preparation Methods
The synthesis of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene typically involves the bromination of tricyclo[3.1.0.0~2,6~]hex-3-ene. The reaction is carried out under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields.
Chemical Reactions Analysis
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The strained tricyclic structure makes it susceptible to addition reactions, particularly with electrophiles.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various adducts.
Common reagents used in these reactions include nucleophiles like hydroxide ions, electrophiles like halogens, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene involves its reactivity due to the strained tricyclic structure. The bromine atom can be easily displaced, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene can be compared with other similar compounds such as:
Tricyclo[3.1.0.0~2,6~]hex-3-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tricyclo[3.1.0.0~2,6~]hex-3-ene-3-carbonitrile: Contains a nitrile group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a highly strained tricyclic structure with a reactive bromine atom, making it a valuable compound in various fields of research.
Properties
CAS No. |
344240-48-8 |
|---|---|
Molecular Formula |
C6H5Br |
Molecular Weight |
157.01 g/mol |
IUPAC Name |
1-bromotricyclo[3.1.0.02,6]hex-3-ene |
InChI |
InChI=1S/C6H5Br/c7-6-3-1-2-4(6)5(3)6/h1-5H |
InChI Key |
QPSSDOYJBVWROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C1C23Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
